molecular formula C8H17NO2 B13322161 [(3-Methoxyoxan-3-yl)methyl](methyl)amine

[(3-Methoxyoxan-3-yl)methyl](methyl)amine

Cat. No.: B13322161
M. Wt: 159.23 g/mol
InChI Key: CHGWVNLZNUBVFK-UHFFFAOYSA-N
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Description

(3-Methoxyoxan-3-yl)methylamine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with a methoxy group at the 3-position and a methylamine moiety attached via a methylene bridge. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. The compound’s structure combines the rigidity of a six-membered oxygen-containing ring (oxane) with the reactivity of a secondary amine. The methoxy group enhances solubility in polar solvents and may influence electronic properties through inductive effects.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(3-methoxyoxan-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H17NO2/c1-9-6-8(10-2)4-3-5-11-7-8/h9H,3-7H2,1-2H3

InChI Key

CHGWVNLZNUBVFK-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCOC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyoxan-3-yl)methylamine involves the reaction of 3-methoxyoxan-3-ylmethanol with methylamine under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of (3-Methoxyoxan-3-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyoxan-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methoxyoxan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (amine, methoxy) or structural motifs (cyclic ethers, aromatic rings).

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Properties
Compound Molecular Formula Amine Type Key Functional Groups Notable Features
(3-Methoxyoxan-3-yl)methylamine C₈H₁₇NO₂ Secondary Methoxyoxane, methylamine Oxane ring enhances rigidity
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) C₁₁H₁₇NO Secondary Methoxyphenyl, isopropylamine Aromatic ring, CNS activity potential
Activated Methyl Diethanol Amine (MDEA) C₅H₁₃NO₂ Tertiary Diethanolamine High CO₂ adsorption (2.63 mmol/g)
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine C₁₀H₁₃F₂NO₂ Secondary Difluoromethoxy, methoxyphenyl Electronegative fluorine substituents
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₅H₂₄N₂O₂ Secondary Methoxybenzyl, morpholine Morpholine enhances basicity
Activated Methyl Diethanol Amine (MDEA)
  • CO₂ Capture : MDEA-impregnated mesoporous carbon (aMDEA-MC) demonstrated a CO₂ adsorption capacity of 2.63 mmol/g , surpassing untreated mesoporous carbon (1.60 mmol/g) and commercial activated carbon. This is attributed to the synergy of physical adsorption (mesopores) and chemical interactions (amine-CO₂ reactions) .
  • Structural Impact : Impregnation reduced BET surface area by 43% and pore volume by 50%, confirming pore filling by MDEA. FTIR confirmed amine C-N (1031 cm⁻¹) and O-H (3395 cm⁻¹) stretches .
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)
  • Forensic Relevance: A reference standard with 99.9% purity, characterized by GC-MS, FTIR, and HPLC-TOF.
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine
  • Applications remain underexplored .
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
  • Structural analogs are explored for antitumor activity .

Comparative Analysis of Amine Reactivity and Solubility

Table 2: Physicochemical and Functional Comparisons
Property/Application (3-Methoxyoxan-3-yl)methylamine 3-MeOMA Activated MDEA {[4-(Difluoromethoxy)...}methyl}amine
Amine Type Secondary Secondary Tertiary Secondary
Solubility High (polar solvents) Moderate (lipophilic) High (aqueous) Moderate
Thermal Stability Likely stable (oxane rigidity) Variable High (tertiary amine) Unknown
Key Application Synthetic intermediate Forensic standard CO₂ capture Specialty chemical
Functional Group Impact Oxane enhances solubility Aromatic ring Tertiary amine stability Fluorine alters reactivity

Biological Activity

(3-Methoxyoxan-3-yl)methylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by recent research findings.

(3-Methoxyoxan-3-yl)methylamine is characterized by its oxane structure, which contributes to its unique interactions with biological systems. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting candidate for further study.

Biological Activity Overview

The biological activity of (3-Methoxyoxan-3-yl)methylamine can be summarized in the following categories:

  • Antimicrobial Activity
    • Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies on related amide compounds have shown effective inhibition of bacterial growth at specific concentrations .
  • Anticancer Properties
    • The compound's potential as an anticancer agent has been investigated, with findings suggesting that it may induce apoptosis in cancer cell lines. Mechanistic studies have revealed that certain derivatives can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation .
  • Anti-inflammatory Effects
    • Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways, suggesting that (3-Methoxyoxan-3-yl)methylamine may possess anti-inflammatory properties. This effect is critical for conditions characterized by chronic inflammation.

The mechanisms through which (3-Methoxyoxan-3-yl)methylamine exerts its biological effects include:

  • Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and leading to changes in metabolic pathways associated with inflammation and cancer progression.
  • Cell Signaling Modulation : It has been shown to affect cell signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds similar to (3-Methoxyoxan-3-yl)methylamine:

StudyCompoundBiological ActivityFindings
Derivative AAntimicrobialEffective against S. aureus and E. coli with MIC values between 125–500 μg/mL
Derivative BAnticancerInduced apoptosis in HeLa cells with IC50 = 0.34 μM
Derivative CAnti-inflammatoryInhibited COX enzymes, reducing inflammatory mediator synthesis

Dosage Effects

The biological effects of (3-Methoxyoxan-3-yl)methylamine are dose-dependent:

  • Low Doses : May exhibit beneficial effects such as antimicrobial and anti-inflammatory activities.
  • High Doses : Potentially toxic effects have been noted, including hepatotoxicity and nephrotoxicity in animal models, emphasizing the need for careful dosage regulation in therapeutic applications .

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